molecular formula C17H15NO6 B12086495 Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate

Cat. No.: B12086495
M. Wt: 329.30 g/mol
InChI Key: MRUOISZSBFIJHI-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate group, a methoxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 5-(2-amino-2-oxo-1-phenylethyl)-2-nitrobenzoate.

    Reduction: 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methylphenidate
  • Dexmethylphenidate
  • Ethylphenidate

Uniqueness

Methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a nitro group that can undergo reduction to form reactive intermediates, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 5-(2-methoxy-2-oxo-1-phenylethyl)-2-nitrobenzoate

InChI

InChI=1S/C17H15NO6/c1-23-16(19)13-10-12(8-9-14(13)18(21)22)15(17(20)24-2)11-6-4-3-5-7-11/h3-10,15H,1-2H3

InChI Key

MRUOISZSBFIJHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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